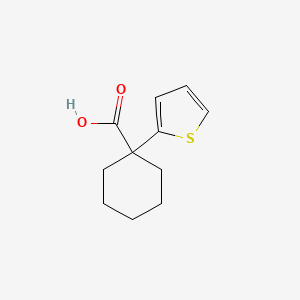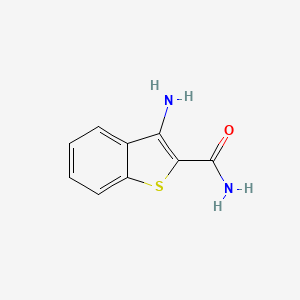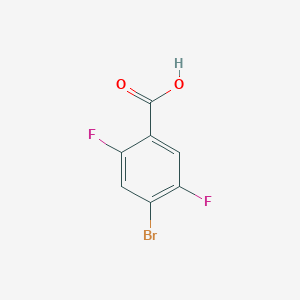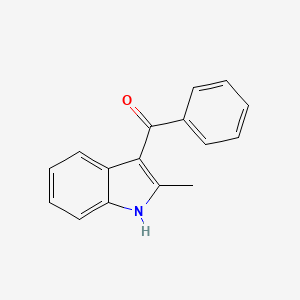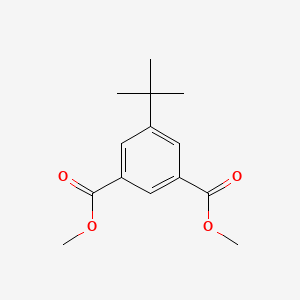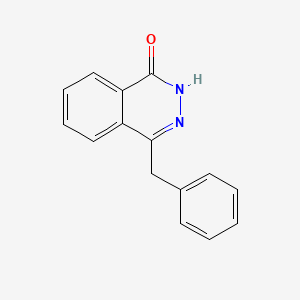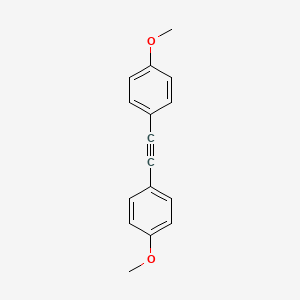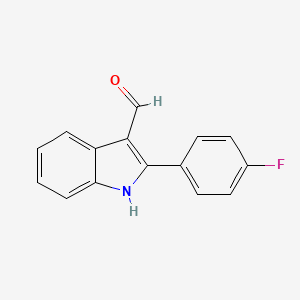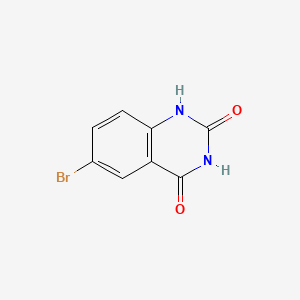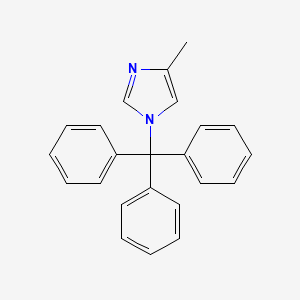
2-Bromo-5-iodothiophene
Overview
Description
2-Bromo-5-iodothiophene (also known as BIT) is a unique and versatile molecule, widely used in scientific research due to its unique properties, such as its ability to act as a bromine and iodide source, and its low toxicity. BIT has been studied for its potential applications in in vivo and in vitro experiments, and has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects. In addition, BIT has been studied for its potential use in pharmacodynamics, as a potential drug target, and for its biochemical and physiological effects.
Scientific Research Applications
Polymerization and Material Synthesis
- Controlled Polymerization : 2-Bromo-5-iodothiophene plays a significant role in controlled polymerization processes. A study demonstrated its use in polymerization using Ni(dppp)Cl2 as a catalyst and LiCl as an additive, leading to the synthesis of high molecular weight polydodecylthiophene (Lamps & Catala, 2011).
- Synthesis of Polythiophene : Another application is in the synthesis of poly(3-hexylthiophene) with controlled polydispersity, crucial for material sciences (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Chemical Synthesis and Catalysis
- Cross-Coupling Reactions : this compound is used in atom-efficient cross-coupling reactions, essential in organic synthesis (Rao, Banerjee, & Dhanorkar, 2011).
- Block Copolymer Synthesis : It's also utilized in the synthesis of block copolymers, indicating its versatility in creating complex polymer structures (Ohshimizu & Ueda, 2008).
Photochemical Applications
- Photochemical Synthesis : this compound is involved in photochemical reactions to synthesize phenyl-2-thienyl derivatives, indicating its role in light-induced chemical processes (Antonioletti et al., 1986).
- Photodissociation Dynamics : Its use in studying photodissociation dynamics in the gas phase highlights its importance in understanding photochemical processes (Marchetti et al., 2015).
Miscellaneous Applications
- Steric Effects in Polymerization : The compound aids in studying steric effects in polymerization, offering insights into the molecular interactions during polymer synthesis (Doubina et al., 2011).
- Valence Shell Photoelectron Spectrum Study : It also serves in the analysis of the valence shell photoelectron spectrum, crucial for understanding electronic properties of molecules (Trofimov et al., 2002).
Safety and Hazards
While specific safety and hazard information for 2-Bromo-5-iodothiophene was not found, general safety measures for handling similar chemicals include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
2-Bromo-5-iodothiophene (BIT) is primarily used as a solvent additive in the development of polymer solar cells (PSCs) . Its primary targets are the molecular structures within these cells, specifically the active layer morphology and molecular stacking .
Mode of Action
BIT functions as a morphology-controlling agent for PM6:Y-series binary PSCs . It interacts with its targets by optimizing molecular stacking and controlling the active layer morphology of the PSCs . The asymmetric effect of BIT enables it to mix well and form dimers with nonfullerene accepter Y6 with the smallest steric hindrance in the active layer . This facilitates exciton dissociation and charge transport .
Biochemical Pathways
It’s known that bit influences the molecular interaction within the active layer of pscs . This interaction likely affects the energy transfer pathways within the cells, leading to improved performance.
Result of Action
The use of BIT results in improved aggregation, enhanced crystallinity, and balanced charge carrier mobility within the PSCs . This contributes to the improved fill factor (FF) and short circuit current density (Jsc) of binary PSCs . The PSCs based on PM6:Y6 after BIT treatment showed a high power conversion efficiency (PCE) of 17.43% with a FF of 77.90%, which are higher than that of the PSCs without treatment .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-iodothiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The compound’s bromine and iodine atoms can participate in halogen bonding, which is crucial for enzyme-substrate interactions. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, the compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism and other vital processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in changes in enzyme conformation and activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by cytochrome P450 enzymes, which catalyze the oxidation of organic molecules. This metabolism can lead to the formation of reactive intermediates that can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, the compound can be targeted to other organelles, such as mitochondria, where it can affect cellular metabolism and energy production .
properties
IUPAC Name |
2-bromo-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFAIAIVSBOWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348659 | |
| Record name | 2-bromo-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29504-81-2 | |
| Record name | 2-bromo-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



